molecular formula C6H13NS B13188158 1-(Thietan-3-yl)propan-1-amine

1-(Thietan-3-yl)propan-1-amine

Cat. No.: B13188158
M. Wt: 131.24 g/mol
InChI Key: TZETVYDWQKXGHL-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)propan-1-amine is an organic compound with the molecular formula C6H13NS It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine with thietane-3-thiol. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, aldehydes, ketones.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amides, imines.

Scientific Research Applications

1-(Thietan-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Thietan-3-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Thietane: The parent compound of the thietane family, lacking the propan-1-amine side chain.

    Thietan-3-amine: A simpler analog with only the thietane ring and an amine group.

    1-(Thietan-3-yl)ethan-1-amine: A structurally similar compound with an ethyl side chain instead of a propyl group.

Uniqueness: 1-(Thietan-3-yl)propan-1-amine is unique due to its specific combination of a thietane ring and a propan-1-amine side chain. This structure provides distinct chemical reactivity and potential biological activity compared to other thietane derivatives.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

1-(thietan-3-yl)propan-1-amine

InChI

InChI=1S/C6H13NS/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3

InChI Key

TZETVYDWQKXGHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CSC1)N

Origin of Product

United States

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